molecular formula C24H32O4S B13860449 Spironolactone-d7 (Major)

Spironolactone-d7 (Major)

Cat. No.: B13860449
M. Wt: 423.6 g/mol
InChI Key: LXMSZDCAJNLERA-XVBPZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Spironolactone-d7 as a Research Standard

Spironolactone-d7 is primarily used as an internal standard for the quantification of Spironolactone (B1682167) in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). clearsynth.comeuropa.eu In these analytical methods, a known amount of Spironolactone-d7 is added to a sample containing an unknown amount of Spironolactone. Because Spironolactone-d7 is chemically identical to Spironolactone but has a different mass, it can be distinguished by the mass spectrometer. This allows for very accurate measurement of the unlabeled drug's concentration. researchgate.netresearchgate.net

Table 1: Chemical and Physical Properties of Spironolactone-d7 (Major)

Property Value Source
Chemical Formula C₂₄H₂₅D₇O₄S clearsynth.comlgcstandards.com
Molecular Weight 423.62 g/mol clearsynth.comlgcstandards.com
Unlabeled CAS Number 52-01-7 clearsynth.comlgcstandards.comscbt.com
Appearance Neat lgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Storage Temperature -20°C lgcstandards.com

| Alternate Name | (7α,7α)-7-Acetylthyo-17-hydroxy-3-oxopregn-4-one-21-carboxylic Acid γ-Lactone-d7 | scbt.com |

Academic Context of Deuterated Compounds in Analytical and Mechanistic Studies

The use of deuterated compounds, like Spironolactone-d7, is a well-established practice in scientific research. cymitquimica.com The replacement of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. scielo.org.mx This can slow down metabolic reactions at the site of deuteration, a property that is sometimes exploited in drug design to improve a drug's metabolic stability and half-life. scielo.org.mxrug.nl

In analytical chemistry, deuterated compounds are invaluable for several reasons:

Internal Standards: As with Spironolactone-d7, they serve as ideal internal standards in mass spectrometry, improving the accuracy and precision of quantitative analyses. clearsynth.comwiseguyreports.com

NMR Spectroscopy: In NMR studies, deuterated solvents are widely used, and the selective incorporation of deuterium into a molecule can help in elucidating its structure. simsonpharma.commarketgrowthreports.com

Mechanistic Studies: By tracking the fate of the deuterium label, researchers can gain insights into the mechanisms of chemical reactions and metabolic pathways. acs.orgsimsonpharma.com

The development and application of deuterated compounds continue to be an active area of research, with ongoing efforts to create more efficient synthesis methods and explore their use in various fields, from drug development to materials science. simsonpharma.commarketgrowthreports.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O4S

Molecular Weight

423.6 g/mol

IUPAC Name

S-[(6S,7R,8R,9S,10R,13S,14S,17R)-2,2,4,4',4',6,7-heptadeuterio-10,13-dimethyl-3,5'-dioxospiro[6,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,7D2,12D,13D,19D/t13-,17-,18-,19+,21+,22-,23-,24+

InChI Key

LXMSZDCAJNLERA-XVBPZWKCSA-N

Isomeric SMILES

[H][C@@]1(C2=C(C(=O)C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@]1([2H])SC(=O)C)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)([2H])[2H])[2H])[2H]

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Origin of Product

United States

Isotopic Labeling and Synthetic Methodologies for Spironolactone D7

Synthetic Routes to Unlabeled Spironolactone (B1682167) Precursors

The synthesis of Spironolactone-d7 relies on the availability of key unlabeled precursors. The primary precursor for Spironolactone synthesis is often dehydroepiandrosterone (B1670201) (DHEA) or other related steroids. chemicalbook.commdpi.com A crucial intermediate in many synthetic pathways to Spironolactone is canrenone (B1668266). chinjmap.comgoogle.compatsnap.com

Several methods exist for the synthesis of canrenone. One common approach involves the ethynylation of a 17-oxo steroid, followed by carboxylation, reduction, and cyclization to form the characteristic γ-lactone ring. chemicalbook.com Subsequent dehydrogenation reactions can then introduce the diene system found in canrenone. chinjmap.compatsnap.com For instance, one method describes the synthesis of canrenone from 4-androstenedione (4-AD) through a series of reactions including ethynylation, hydrogenation, and oxidation-cyclization. google.com Another improved synthesis of canrenone starts from dehydroepiandrosterone acetate (B1210297) and proceeds via epoxidation, carbolactonization, and regioselective dehydrogenation. chinjmap.com

Once canrenone is obtained, the final step in the synthesis of Spironolactone involves the addition of a thioacetyl group at the 7α-position. This is typically achieved by reacting canrenone with thioacetic acid. chemicalbook.com

A summary of a general synthetic pathway to Spironolactone is presented in the table below.

StepReactant(s)Key Transformation(s)Product
1Dehydroepiandrosterone (DHEA)Ethynylation17α-Ethynyl-3β,17β-dihydroxy-5-androstene
217α-Ethynyl-3β,17β-dihydroxy-5-androsteneCarboxylationPropiolic acid derivative
3Propiolic acid derivativeReduction and LactonizationUnsaturated lactone
4Unsaturated lactoneDehydrogenationCanrenone
5Canrenone, Thioacetic acidThioacetylationSpironolactone

This table represents a generalized pathway, and specific reagents and conditions can vary.

Specific Deuteration Methods for Spironolactone-d7 Synthesis

The introduction of deuterium (B1214612) into the Spironolactone molecule to create Spironolactone-d7 can be achieved through various methods, often targeting specific positions on the steroid nucleus. nih.govnih.gov

Common deuteration strategies in steroid chemistry include:

Catalytic Deuteration: This method often involves the use of a metal catalyst (e.g., Palladium on carbon) and a deuterium source, such as deuterium gas (D2) or deuterium oxide (D2O), to reduce double bonds or exchangeable protons. rsc.orgnih.govresearchgate.net For instance, α-deuteration of ketones can be achieved using D2O under acidic or basic conditions. rsc.orgnih.govresearchgate.net Superacid-catalyzed α-deuteration of ketones with D2O has also been reported as a highly efficient method. rsc.orgresearchgate.net

Base-Catalyzed Exchange: Protons alpha to a carbonyl group are acidic and can be exchanged for deuterium in the presence of a base and a deuterium source like D2O. nih.gov This method can be used to introduce deuterium at specific positions adjacent to keto groups in the steroid backbone.

Reduction with Deuterated Reagents: The reduction of a ketone or an ester with a deuterated reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), can introduce deuterium at the site of reduction. nih.gov

In the context of Spironolactone-d7, a combination of these methods might be employed on a suitable precursor. For example, a precursor containing keto groups at specific positions could be subjected to base-catalyzed exchange with D2O to introduce deuterium at the α-positions. Alternatively, a precursor with strategically placed double bonds could be reduced with deuterium gas.

Characterization of Isotopic Purity and Distribution

After the synthesis of Spironolactone-d7, it is crucial to determine its isotopic purity and confirm the location of the deuterium atoms. rsc.orgnih.gov This is essential to ensure its reliability as an internal standard. figshare.com The primary analytical techniques used for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.govcdnsciencepub.comacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a labeled compound. rsc.orgnih.govresearchgate.net By analyzing the mass spectrum, the relative abundance of the deuterated molecule (M+7) compared to the unlabeled (M+0) and partially deuterated species can be quantified, thus providing the isotopic purity. nih.gov Tandem mass spectrometry (MS/MS) can also provide information about the location of the deuterium atoms by analyzing the fragmentation pattern of the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for determining the precise location of the deuterium atoms within the molecule. rsc.orgcdnsciencepub.comresearchgate.netnasa.gov

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment. nasa.gov

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns in the ¹³C NMR spectrum, which can help to identify the deuterated carbon atoms.

2D NMR Techniques: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed information about the connectivity of atoms and confirm the specific sites of deuteration. cdnsciencepub.comacs.orgacs.org

The combination of MS and NMR data allows for a comprehensive characterization of the synthesized Spironolactone-d7, ensuring its quality and suitability for its intended analytical purpose.

The table below summarizes the analytical techniques used for the characterization of Spironolactone-d7.

Analytical TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Isotopic enrichment, relative abundance of isotopologues. rsc.orgnih.gov
Tandem Mass Spectrometry (MS/MS)Fragmentation pattern, confirmation of deuterium location. nih.govnih.gov
¹H NMRAbsence of signals for replaced protons.
²H NMRDirect detection of deuterium atoms. nasa.gov
¹³C NMRIdentification of deuterated carbons through C-D coupling.
2D NMR (e.g., HSQC, HMBC)Detailed structural confirmation of deuterium positions. cdnsciencepub.comacs.orgacs.org

Advanced Analytical Methodologies Employing Spironolactone D7

The Indispensable Role of Spironolactone-d7 as an Internal Standard

In quantitative analysis, particularly in complex matrices like plasma and urine, the use of an internal standard (IS) is crucial to correct for variability in sample preparation and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Spironolactone-d7, a stable isotope-labeled version of spironolactone (B1682167), serves this purpose exceptionally well.

The key advantages of using Spironolactone-d7 as an internal standard include:

Similar Chemical and Physical Properties: Being structurally almost identical to spironolactone, Spironolactone-d7 exhibits similar extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer minimize the matrix effects, which are a common source of error in bioanalytical methods.

Mass-Based Distinction: The mass difference between Spironolactone-d7 and the unlabeled spironolactone allows for their simultaneous detection and quantification by mass spectrometry without interfering with each other's signals. This is particularly important in tandem mass spectrometry (MS/MS) where specific mass transitions for both the analyte and the IS are monitored.

Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, Spironolactone-d7 corrects for potential losses during sample processing and fluctuations in instrument performance, leading to significantly improved accuracy and precision of the analytical method.

Several studies have successfully employed Spironolactone-d7 and other deuterated analogs like Spironolactone-d3 and Spironolactone-d6 (B12371441) as internal standards for the quantification of spironolactone and its metabolites in human plasma. For instance, a bioequivalence study of a spironolactone formulation utilized Spironolactone-d7 as the internal standard in an LC-MS/MS method. Similarly, Spironolactone-d6 has been used in a validated LC-MS/MS method for determining spironolactone in human plasma.

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. The use of Spironolactone-d7 is integral to the success of these methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Numerous LC-MS/MS methods have been developed and validated for the quantification of spironolactone and its active metabolite, canrenone (B1668266), in human plasma, often employing a deuterated internal standard like Spironolactone-d7.

During the electrospray ionization (ESI) process, spironolactone can be prone to in-source fragmentation, where it loses its 7α-acetylthio group and is converted to canrenone. This presents a challenge for accurately quantifying spironolactone. However, by using Spironolactone-d7 as an internal standard and carefully optimizing the MS/MS conditions, this issue can be effectively managed. The method often involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For example, one method monitored the transition of m/z 341.2 → 107.2 for spironolactone (quantified as canrenone) and m/z 347.1 → 107.2 for the spironolactone-d6 internal standard.

The application of LC-MS/MS with Spironolactone-d7 as an internal standard has been crucial in pharmacokinetic studies, enabling the determination of key parameters like maximum concentration (Cmax) and area under the curve (AUC). These methods are characterized by their high sensitivity, with lower limits of quantification (LLOQ) often in the low ng/mL range, and require small sample volumes, making them suitable for studies with limited sample availability.

Table 1: Examples of LC-MS/MS Method Parameters for Spironolactone Analysis

Analyte(s) Internal Standard Matrix LLOQ Linearity Range Reference
Spironolactone, Canrenone - Human Plasma 0.20 µg/mL (SPI), 0.08 µg/mL (CAN) 0.4–5.0 μg/mL
Spironolactone Spironolactone-d6 Human Plasma 0.5 ng/mL 0.5–150 ng/mL
Spironolactone, 7-alpha-methylthiospironolactone, Canrenone - Blood Plasma ~0.5 ng/mL -

This table is for illustrative purposes and specific parameters may vary between different studies.

While less common than LC-MS for the analysis of spironolactone due to the drug's thermal lability, gas chromatography-mass spectrometry (GC-MS) has been used historically to identify its metabolites in human blood and urine. In these earlier studies, metabolites were isolated and identified based on their mass spectra. Labeled spironolactone, including deuterated forms, is intended for use as an internal standard in GC-MS quantification to improve accuracy. A predicted GC-MS spectrum for non-derivatized spironolactone is available in the Human Metabolome Database, which can serve as a reference, though experimental verification is necessary.

Ultra-performance liquid chromatography (UPLC) utilizes smaller particle size columns (<2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly efficient platform for bioanalysis.

UPLC-MS/MS methods using Spironolactone-d7 as an internal standard have been developed for the quantification of spironolactone in human plasma. These methods offer significant advantages, including short retention times and high sensitivity. For example, one UPLC-MS/MS method reported retention times of approximately 6.15 minutes for spironolactone and 6.07 minutes for Spironolactone-d7, with a linear range of 1.007–100.224 ng/mL using a small sample volume of 0.1 mL. The use of a deuterated internal standard like Spironolactone-d7 in these advanced UPLC-MS/MS assays is critical for achieving the required precision and accuracy for pharmacokinetic and bioequivalence studies.

Chromatographic Separation Principles for Spironolactone and its Analogs

The successful quantification of spironolactone and its metabolites relies on effective chromatographic separation prior to detection. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.

Key aspects of the chromatographic separation include:

Stationary Phase: C18 columns are widely used for the separation of spironolactone and its analogs. C8 columns have also been utilized. The choice of stationary phase influences the retention and selectivity of the separation.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The composition of the mobile phase is optimized to achieve adequate separation of spironolactone from its metabolites, such as canrenone and 7α-thiomethylspironolactone, as well as from endogenous plasma components. Gradient elution, where the mobile phase composition is changed during the run, is sometimes used to improve the separation of compounds with different polarities.

Detection: While UV detection is possible, mass spectrometric detection is preferred for its superior sensitivity and selectivity, especially in complex biological matrices.

Challenges in the chromatographic separation of spironolactone and its key metabolite canrenone have been noted, as they can be isobaric (have the same mass) under certain MS conditions. Therefore, achieving good chromatographic resolution between these two compounds is crucial for their individual

Rigorous Method Development and Validation Protocols in Research

Assessment of Analytical Specificity and Selectivity

Analytical specificity is the ability of a method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present in the sample. Selectivity refers to the ability to differentiate the analyte from these other components. In quantitative assays using mass spectrometry, Spironolactone-d7 is fundamental to achieving high specificity and selectivity.

The use of a deuterated internal standard like Spironolactone-d7 is a key strategy for ensuring analytical selectivity in methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.netresearchgate.netresearchgate.net Because Spironolactone-d7 is chemically identical to Spironolactone but has a different mass due to the deuterium (B1214612) atoms, it co-elutes very closely with the unlabeled drug but is distinguishable by the mass spectrometer. This allows for precise differentiation of the analyte signal from matrix interferences. clearsynth.com

In one validated UPLC-MS/MS method, the chromatographic retention times for Spironolactone (SL) and Spironolactone-d7 (SL-d7) were approximately 6.15 minutes and 6.07 minutes, respectively. researchgate.netresearchgate.netresearchgate.net This slight separation further aids in their distinct detection. The specificity of such methods is often confirmed by analyzing multiple batches of the biological matrix (e.g., human plasma) from different sources to ensure that no endogenous components interfere with the detection of either the analyte or the internal standard. researchgate.net For instance, one liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) method was proven to be specific by testing six different plasma batches. researchgate.net

Determination of Sensitivity and Lower Limits of Quantification

The sensitivity of an analytical method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The use of Spironolactone-d7 as an internal standard helps to achieve low LLOQs for Spironolactone in various biological samples.

Different analytical methods have demonstrated varying levels of sensitivity. For example, a UPLC-MS/MS method developed for the quantification of Spironolactone in human plasma using Spironolactone-d7 as the internal standard established a linear range of 1.007–100.224 ng/mL. researchgate.netresearchgate.netresearchgate.net Another sensitive liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) method reported a lower limit of quantification of 2 ng/mL. researchgate.net

The following table summarizes the sensitivity findings from various validated analytical methods.

Analytical MethodMatrixLinearity RangeLower Limit of Quantification (LLOQ)Source(s)
UPLC-MS/MSHuman Plasma1.007–100.224 ng/mLNot explicitly stated, implied by linearity range. researchgate.netresearchgate.netresearchgate.net
LC-APCI-MSHuman Plasma2–300 ng/mL2 ng/mL researchgate.net

Evaluation of Accuracy and Precision in Quantitative Assays

Accuracy, expressed as the closeness of a measured value to a known true value, and precision, representing the degree of scatter or reproducibility among a series of measurements, are critical parameters for validating quantitative assays. Spironolactone-d7 plays a crucial role in ensuring high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.

Validation studies for methods employing Spironolactone-d7 consistently demonstrate excellent accuracy and precision. For an LC-APCI-MS method, the within- and between-batch precision, measured as the relative standard deviation (RSD%), was below 10%, while the accuracy was reported to be within an 85% to 115% range. researchgate.net Another UPLC-MS/MS method showed intraday and interday precision ranging from 0.89% to 10.51%, with accuracies between 96.90% and 105.08%. researchgate.net

Below is a data table detailing the accuracy and precision from a validated UPLC-MS/MS assay. researchgate.net

ParameterMeasurementValue RangeSource(s)
Precision Intraday RSD0.89% - 6.00% researchgate.net
Interday RSD1.20% - 10.51% researchgate.net
Accuracy Intraday96.90% - 105.08% researchgate.net
Interday97.99% - 104.13% researchgate.net

Advanced Sample Preparation Techniques for Isotopic Analysis

The analysis of Spironolactone and its isotopic internal standard, Spironolactone-d7, from complex biological matrices like plasma or serum requires effective sample preparation to remove interfering substances and concentrate the analyte. Advanced techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.

Liquid-Liquid Extraction (LLE) In this technique, the sample is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic phase, leaving behind many water-soluble matrix components. For the simultaneous determination of Spironolactone and its metabolite canrenone in human plasma, one method involved adding an internal standard and then extracting the plasma samples with a mixture of methylene (B1212753) chloride and ethyl acetate (B1210297) (20:80, v/v). researchgate.net

Solid-Phase Extraction (SPE) SPE is a highly efficient and selective sample preparation technique. It involves passing the sample through a cartridge containing a solid adsorbent material (the stationary phase). The analyte and internal standard are retained on the sorbent while impurities are washed away. The purified analytes are then eluted with a small volume of solvent. For the analysis of related steroid hormones like aldosterone (B195564) and angiotensin peptides, C-18-based SPE is a common and effective technique. plos.org In these procedures, serum samples are spiked with stable isotope-labeled internal standards, and the mixture then undergoes C-18-based solid-phase extraction before analysis by LC-MS/MS. plos.org This approach ensures a clean extract, which improves assay sensitivity and instrument performance.

Mechanistic and Preclinical Research Applications Excluding Human Clinical Data

In Vitro Metabolic Pathway Elucidation Using Isotopic Tracers

The incorporation of deuterium (B1214612) atoms into the Spironolactone (B1682167) molecule creates a heavier version of the compound that is distinguishable by mass spectrometry. This property is invaluable for tracer studies in complex biological matrices, allowing researchers to track the transformation of Spironolactone-d7 into its various metabolites with high specificity and sensitivity. nih.gov

In vitro studies using Spironolactone-d7 are instrumental in identifying and characterizing the metabolic fate of Spironolactone. When introduced into biological systems like liver or kidney tissue preparations, the deuterated compound undergoes the same enzymatic processes as its unlabeled counterpart. Subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) can differentiate the d7-labeled metabolites from endogenous molecules, facilitating their unambiguous identification.

The primary metabolic pathway of Spironolactone involves a two-step process. The first is the removal of the acetyl group from the C7 position, a process known as deacetylation, to form 7α-thiospironolactone. nih.gov This intermediate is then methylated to produce 7α-thiomethylspironolactone, a major and highly active metabolite. nih.gov Another significant metabolic pathway involves the removal of both the C7 acetyl group and the thio group, resulting in the formation of Canrenone (B1668266), another key active metabolite. nih.govwikipedia.org Using Spironolactone-d7 in these studies allows for precise tracking of the conversion rates and helps to confirm the structures of these deuterated metabolite analogues.

Table 1: Key Metabolites of Spironolactone

Parent Compound Primary Metabolites Description
Spironolactone Canrenone An active metabolite that accounts for 10-25% of the potassium-sparing effect. wikipedia.org

Liver microsomal assays are a standard in vitro method used to investigate the metabolism of xenobiotics. pharmaron.comwuxiapptec.com These preparations contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. wuxiapptec.comwuxiapptec.com

Studies using guinea pig hepatic and renal microsomes have shown that these tissues are potential sites for the production of 7α-thiomethylspironolactone. nih.gov In the absence of the methyl donor S-adenosylmethionine (SAM), microsomes rapidly convert Spironolactone to 7α-thio-SL. nih.gov The addition of SAM facilitates the subsequent methylation to 7α-thiomethylspironolactone. nih.gov The deacetylation of Spironolactone is catalyzed by various microsomal and cytosolic esterases found in the liver, kidneys, and other tissues. nih.gov Employing Spironolactone-d7 in these assays allows for kinetic analysis of these specific enzymatic reactions, helping to determine the rate of metabolism and identify the specific enzyme isoforms involved in its biotransformation. pharmaron.com

Receptor Interaction and Signaling Pathway Investigations

Spironolactone-d7 is also a valuable tool for investigating the interactions between the drug and its target receptors. In competitive binding assays, the deuterated compound can be used to study binding affinity and receptor occupancy without the need for radioactive labels.

Spironolactone exerts its primary effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR). drugbank.comnih.gov It binds to the receptor, displacing the natural agonist, aldosterone (B195564). wikipedia.org This prevents the receptor from initiating the downstream signaling cascade that leads to the transcription of genes involved in sodium and water reabsorption. wikipedia.orgwikipedia.org The mechanism is one of competitive inhibition, where Spironolactone blocks the binding of aldosterone, thereby hindering the reabsorption of sodium and chloride ions. wikipedia.org The structural features of Spironolactone, particularly the γ-lactone ring at the C-17 position and the substituent at the C-7 position, are crucial for its antagonist activity. wikipedia.org Spironolactone-d7 can be used in preclinical models to quantify MR binding and to study how modifications to the molecule affect its antagonistic potency.

In addition to its antimineralocorticoid effects, Spironolactone is a known antagonist of the androgen receptor (AR). medchemexpress.comnih.gov It competitively binds to the AR, thereby inhibiting the actions of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgresearchgate.net This mechanism is the basis for its anti-androgenic activity. wikipedia.orgnih.gov Canrenone, its active metabolite, also contributes to this effect by inhibiting the formation of the testosterone-receptor complex. nih.gov

Research has shown that Spironolactone can exhibit both antagonistic and, paradoxically, agonistic effects on the androgen receptor, leading to the proposal that it may act as a selective androgen receptor modulator (SARM). nih.govbohrium.com Spironolactone-d7 can be utilized in receptor binding assays to determine the binding affinity (Ki) and inhibitory concentration (IC50) for the AR, helping to characterize its anti-androgenic profile in detail.

Table 2: Reported Receptor Binding Affinities of Spironolactone

Receptor Value Type Species Reference
Mineralocorticoid Receptor (MR) IC50: 24 nM Antagonist - medchemexpress.com
Androgen Receptor (AR) IC50: 77 nM Antagonist - medchemexpress.com

Spironolactone also functions as an agonist of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in the metabolism and transport of foreign substances (xenobiotics). wikipedia.orgnih.gov Upon activation by Spironolactone, the PXR induces the expression of drug-metabolizing enzymes, such as those in the Cytochrome P450 3A (CYP3A) family, and drug transporters like P-glycoprotein. wikipedia.orgnih.gov Studies in HepG2 cells have confirmed that Spironolactone up-regulates P-glycoprotein expression and activity at a transcriptional level, an effect mediated by PXR. nih.gov This interaction is significant as it can lead to potential drug-drug interactions. wikipedia.org The use of Spironolactone-d7 in cellular models can help elucidate the specific downstream genetic targets of PXR activation and quantify changes in their expression.

Modulation of Cellular Signaling Cascades (e.g., ERK1/2 phosphorylation, Ca2+ channels)

Spironolactone has been shown to modulate key cellular signaling cascades in non-human models, notably affecting calcium (Ca2+) channels and pathways involving ERK1/2 phosphorylation.

In studies on rat portal vein smooth muscle cells, spironolactone demonstrated an ability to depress inward currents through slow calcium channels. nih.gov This inhibitory effect was concentration-dependent, with half-inhibition of the slow Ca2+ channel current occurring at concentrations between 5-7 microM. documentsdelivered.comnih.gov The research suggests that spironolactone may preferentially bind to the resting state of these channels. nih.gov While it significantly blocked slowly inactivating Ca2+ channel currents, the rapidly inactivating currents were largely unaffected. nih.gov This modulation of calcium influx is a key aspect of its mechanism on vascular tissue.

Beyond direct channel blocking, spironolactone influences broader signaling pathways. It has been noted to promote an increase in intracellular Ca2+ and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net Furthermore, it is involved in the ERK1/2 signaling pathway, a critical cascade in cell proliferation and differentiation. researchgate.net Research has shown that spironolactone can increase the activity of ERK1/2, highlighting its role in modulating complex intracellular signaling networks. researchgate.net

Table 1: Effect of Spironolactone on Calcium Channels in Rat Portal Vein

Parameter Observation Concentration for 50% Inhibition Reference
Slow Ca2+ Channel Current Blocked in a concentration-dependent manner. 5-7 µM nih.govdocumentsdelivered.comnih.gov
Fast Ca2+ Channel Current Maintained/Essentially unaffected. Not Applicable nih.govnih.gov
K+-induced Contractions Depressed. 50 nM to 0.1 mM range studied. nih.gov

| Mechanism Hypothesis | Preferential binding to the resting state of the slow Ca2+ channel. | - | nih.gov |

Pannexin 1 Channel Inhibition

A significant finding in preclinical research is the identification of spironolactone as a potent inhibitor of pannexin 1 (Panx1) channels. nih.govdoi.org This discovery was unexpected, revealing a mechanism of action independent of its well-known effects on the mineralocorticoid receptor (MR). nih.govresearchgate.net

An unbiased small molecule screen first identified spironolactone as a Panx1 inhibitor, a finding later confirmed through electrophysiological analysis. nih.govdntb.gov.ua Panx1 channels are crucial for the release of adenosine (B11128) triphosphate (ATP), which mediates purinergic signaling involved in numerous physiological processes, including vasoconstriction. nih.govfrontiersin.org

Studies have demonstrated that spironolactone's inhibition of Panx1 channels on smooth muscle cells regulates α-adrenergic vasoconstriction. doi.org This effect was observed in arterioles from both mice and hypertensive humans. nih.gov Crucially, this action was independent of the mineralocorticoid receptor NR3C2 but dependent on the expression of Panx1 in smooth muscle cells. nih.govdoi.org These findings suggest that Panx1 is a novel and therapeutically relevant target of spironolactone, contributing to its antihypertensive effects. doi.orgresearchgate.net

Table 2: Research Findings on Spironolactone as a Pannexin 1 (Panx1) Inhibitor

Aspect Finding Model System Reference
Identification Identified as a potent Panx1 inhibitor in an unbiased screen. Small molecule screen, electrophysiological analysis. nih.govdoi.org
Mechanism Inhibits Panx1-mediated ATP release and α-adrenergic vasoconstriction. Mouse and human arterioles. nih.govfrontiersin.org
Receptor Independence The effect is independent of the mineralocorticoid receptor (NR3C2). Mouse models (including those lacking smooth muscle MR). nih.govdoi.org
Cellular Dependence Requires Panx1 expression in smooth muscle cells. Mouse models with smooth muscle-specific Panx1 deletion. nih.govdoi.org

| Significance | Suggests Panx1 inhibition as a new therapeutic modality for hypertension. | - | nih.govresearchgate.net |

Preclinical Pharmacodynamic Characterization in Animal Models (Focus on compound's analytical use)

Tracer-Based Studies in Non-Human Biological Systems

Spironolactone-d7, as a deuterated isotopologue of spironolactone, serves a critical function as a tracer in preclinical research. medchemexpress.com The incorporation of stable heavy isotopes like deuterium is a widely used strategy for quantitative analysis during drug development. medchemexpress.com

In tracer-based studies, Spironolactone-d7 is used as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This allows for the precise and accurate quantification of the parent compound, spironolactone, and its various active metabolites (e.g., canrenone) in biological samples taken from animal models. nih.govnih.gov The use of a stable isotope-labeled standard is essential for correcting for matrix effects and variations during sample preparation and analysis, ensuring high-quality pharmacokinetic and pharmacodynamic data.

The sensitive detection afforded by these methods is particularly crucial when sample volumes are limited, as is often the case in studies with small animal models like mice, which may involve repeat sampling from tail veins. nih.govresearchgate.net

Biochemical Characterization in Animal Studies

Spironolactone-d7 is an indispensable analytical tool for the biochemical characterization of spironolactone's effects in animal models. Numerous studies have been conducted in species such as dogs and rats to understand the compound's pharmacodynamics and metabolic profile. nih.govnih.govnih.govresearchgate.net

In these studies, researchers administer spironolactone to the animals and collect biological fluids, such as blood or serum, at various time points. nih.govnih.gov Analytical methods, primarily mass spectrometry, are then employed to measure the concentrations of spironolactone and its active metabolites. nih.govresearchgate.netbohrium.com Spironolactone-d7 is used in this context as an internal standard to ensure the accuracy of these measurements.

For instance, in studies characterizing the dose-exposure-response in healthy dogs, LC-MS/MS was used to quantify plasma concentrations of the active metabolite canrenone following spironolactone administration. nih.gov Similarly, research in mice has utilized these techniques to identify and measure multiple spironolactone metabolites in small serum samples. nih.govbohrium.com These biochemical characterization studies are fundamental to establishing the relationship between the dose administered and the resulting physiological effects, such as the antagonism of aldosterone. nih.gov

Degradation Pathways and Environmental Fate Research of Spironolactone and Deuterated Analogs

Identification of Chemical Degradation Products

Forced degradation studies are instrumental in identifying the likely degradation products of a substance under stress conditions such as heat, light, humidity, and varying pH levels. ajptonline.com For spironolactone (B1682167), these studies have revealed several key degradation products.

The two primary and most frequently identified degradation products formed under hydrolytic and other stress conditions are canrenone (B1668266) and 7α-thiospironolactone. aphp.frresearchgate.net Canrenone is a known active metabolite of spironolactone formed through the de-thioacetylation of the parent molecule. researchgate.net The formation of these products is a significant indicator of spironolactone's degradation.

Under more specific stress conditions, other minor impurities and metabolites have been characterized. In one study, spectrometric analysis identified novel compounds such as 3-(3,3-dimethoxy-5 alpha,7 alpha-epidithio-17beta-hydroxy-4-androstan-17 alpha-yl) propionic acid gamma-lactone and 7 alpha-acetylthio-3-oxo-pregna-4,17(20)i-dien-22-oic acid methyl ester. researchgate.net The process of impurity profiling is crucial for ensuring the safety and efficacy of pharmaceutical products by characterizing synthetic intermediates, process-related compounds, and degradation products. synthinkchemicals.com

The following table summarizes the findings from a forced degradation study on spironolactone, indicating the percentage of degradation under various conditions.

Stress ConditionParameters% Degradation of Spironolactone% Total Impurities
Temperature 60°C for 2 hours15%10%
Photodegradation UV lamp for 48 hours7%0.4%
Oxidation 30% H₂O₂ for 24 hours12%2%
Acidic Hydrolysis 0.1 M HCl for 48 hours15%12%
Basic Hydrolysis 0.01 M NaOH for 15 minutes11%10%
Neutral Hydrolysis 5 days12%11%
Data sourced from a stability-indicating method development study. aphp.fr

Analysis of Stability-Indicating Methods

To accurately quantify spironolactone in the presence of its degradation products, stability-indicating analytical methods are essential. oup.com These methods must be able to separate the intact drug from any impurities and degradation products. aphp.fr

High-Performance Liquid Chromatography (HPLC) is the most widely developed and validated technique for this purpose. nih.govbenthamdirect.com Reversed-phase HPLC methods, often using a C18 column, have proven effective. benthamdirect.com Key aspects of these methods include:

Mobile Phase: A mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like methanol (B129727) or acetonitrile) is typically used. oup.combenthamdirect.com

Detection: A photodiode array (PDA) detector is commonly employed, with monitoring at wavelengths such as 238 nm or 254 nm. oup.combenthamdirect.comnih.gov

Validation: The methods are rigorously validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness. oup.combenthamdirect.com

Ultra-Performance Liquid Chromatography (UPLC) has also been utilized, offering significant reductions in analysis time and solvent consumption without compromising the quality of the separation. A validated UPLC method can achieve a runtime as short as 7 minutes for separating spironolactone and other compounds. These analytical methods are crucial for quality control and stability testing of pharmaceutical formulations. synthinkchemicals.comnih.gov

Studies on Hydrolytic and Photolytic Degradation Processes

Spironolactone is known to be unstable in aqueous solutions, making it susceptible to hydrolytic degradation. benthamdirect.com The rate and extent of this degradation are highly dependent on the pH of the solution.

Hydrolytic Degradation: Studies have shown that spironolactone degrades under acidic, basic, and neutral conditions. aphp.fr Major degradation was observed in acidic conditions (0.1N HCl), resulting in an 8.72% loss of the drug. oup.com In alkaline conditions (0.1N NaOH), a degradation of approximately 5.67% was noted. oup.com The decomposition in aqueous solutions appears to follow pseudo-first-order kinetics. nih.gov The primary product of hydrolysis is canrenone. researchgate.netnih.gov Environmental studies have found that the hydrolysis rate of spironolactone is significantly accelerated in wastewater containing activated sludge compared to pure water; the first-order hydrolysis rate at 25°C was found to be approximately 49 times greater in activated sludge. researchgate.netnih.gov

Photolytic Degradation: Photodegradation occurs when a chemical is altered by exposure to light. pharmaguideline.com Spironolactone has been found to be susceptible to degradation upon exposure to UV light. ajptonline.com One study reported that exposure to UV light for 30 minutes led to a significant decrease in the drug's availability. ajptonline.com However, other forced degradation studies have indicated that spironolactone is only slightly degraded under photolytic conditions compared to its susceptibility to hydrolysis and oxidation. oup.com A study using a UV lamp for 48 hours resulted in only 7% degradation. aphp.fr

The following table summarizes the degradation of spironolactone under different hydrolytic and photolytic stress tests from a UV-Visible Spectrophotometry study.

Stress ConditionResulting Availability
0.1N NaOH (Basic Hydrolysis) 134.41% (indicates interference from degradation products)
0.1N HCl (Acidic Hydrolysis) 126.65% (indicates interference from degradation products)
Heat (60°C for 30 min) 123.58% (indicates interference from degradation products)
UV Light (30 min) 82.55%
Data from a UV-Vis spectrophotometry study. The values above 100% suggest that the degradation products have higher absorbance at the measured wavelength, interfering with the assay. ajptonline.com

Investigation of Microbial and Biotransformation Pathways (Non-Human)

Microbial biotransformation utilizes microorganisms like bacteria and fungi to carry out chemical alterations on organic compounds. medcraveonline.comresearchgate.net This process is a key aspect of the environmental fate of pharmaceuticals and can also be used to synthesize metabolites.

Research has shown that fungi can effectively transform spironolactone into its major mammalian metabolites. nih.gov A thermophilic fungus, Thermomyces lanuginosus, was found to convert spironolactone into four metabolites:

7α-thiospironolactone (M1)

Canrenone (M2)

7α-thiomethylspironolactone (M3)

6β-OH-7α-thiomethylspironolactone (M4) nih.gov

The ability of this fungus to produce the same metabolites as mammals suggests it possesses a similar enzyme system, making it a potential model for studying drug metabolism. nih.gov Another fungus, Chaetomium cochloides, has been used for the microbial oxygenation of a key spironolactone intermediate, also yielding sulfur-containing metabolites identical to those found in humans. nih.gov

In non-human in-vitro studies, hepatic and renal microsomes from guinea pigs were shown to rapidly convert spironolactone to 7α-thio-spironolactone. nih.gov In the presence of the co-factor S-adenosylmethionine (SAM), this intermediate was further converted to 7α-thiomethylspironolactone, a significant circulating metabolite. nih.gov These studies indicate that the liver and kidney are potential sites for the formation of this important metabolite. nih.gov The degradation of spironolactone in wastewater treatment plants, which rely on microbial action in activated sludge, is also a critical area of environmental study. researchgate.netnih.gov

Quality Control and Impurity Profiling in Pharmaceutical and Chemical Analysis

Application of Spironolactone-d7 in Impurity Quantitation and Reference Standards

In pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for safety and efficacy. Spironolactone-d7, a deuterium-labeled analog of Spironolactone (B1682167), serves as a critical tool in this process, primarily functioning as an internal standard in analytical testing. clearsynth.com The use of stable isotope-labeled standards like Spironolactone-d7 is highly advantageous for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. nih.govtandfonline.com

The fundamental principle behind using a deuterated internal standard is that it behaves nearly identically to its unlabeled counterpart (the analyte) during sample preparation, extraction, and chromatographic separation. clearsynth.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the analyte by a mass spectrometer. tandfonline.com This allows for precise and accurate quantification, as any variability or loss of analyte during the analytical process is mirrored by the internal standard. clearsynth.com By comparing the instrument response of the analyte to the known concentration of the internal standard, analysts can correct for matrix effects and ensure the robustness and reliability of the analytical method. clearsynth.com

Spironolactone-d7 is employed as a reference standard in the quantitative analysis of Spironolactone and its impurities. researchgate.net For instance, in a reverse-phase UPLC-MS/MS method developed for a pharmacokinetic study, Spironolactone-d7 was used as the internal standard to accurately measure concentrations of the parent drug. researchgate.net This same principle is extended to impurity profiling, where Spironolactone-d7 can be used to quantify known and unknown impurities, ensuring that their levels are within the stringent limits set by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synthinkchemicals.com The use of such standards is essential for method validation, impurity profiling, and stability testing, providing traceable and reliable data. synthinkchemicals.com

Parameter Role of Spironolactone-d7 (Major) Significance in Quality Control
Identity Stable Isotope-Labeled Internal StandardCo-elutes with the analyte but is distinguishable by mass, allowing for precise identification.
Quantitation Reference for concentration calculationCorrects for variations in sample preparation and instrument response, ensuring accurate measurement of impurities.
Method Validation Component of validation studiesHelps establish the robustness, precision, and accuracy of the analytical method for impurity determination.
Matrix Effects Compensatory standardMitigates the influence of other components in the sample matrix on the analyte's signal.

Chromatographic Resolution and Characterization of Related Substances

Impurity profiling of Spironolactone involves the detection, identification, and quantification of all potential impurities, which may include synthetic intermediates, degradation products, or other related compounds. synthinkchemicals.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose due to their high resolving power. researchgate.netijpsr.com

Various chromatographic methods have been developed to effectively separate Spironolactone from its numerous related substances. A common approach is reversed-phase HPLC, utilizing columns such as C8 or C18. ijpsr.comresearchgate.net The separation is achieved by optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) or methanol (B129727). ijpsr.comresearchgate.net For example, one validated isocratic HPLC method uses a Symmetry C8 column with a mobile phase of Water, Tetrahydrofuran (THF), and Acetonitrile (77:21:2 v/v) to separate Spironolactone from impurities like Canrenone (B1668266) and its β-isomer. ijpsr.com Detection is often performed using a UV photodiode array (PDA) detector at wavelengths such as 254 nm and 283 nm. ijpsr.com

The characterization of these separated impurities is a crucial step in quality control. It involves determining their chemical structures, a process often accomplished using a combination of spectrometric techniques. Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), provides molecular weight information, while tandem mass spectrometry (MS/MS) helps in structural elucidation through fragmentation analysis. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are also employed to confirm the structures of isolated impurities. nih.gov Research has led to the isolation and characterization of several known and novel impurities of Spironolactone, providing a better understanding of potential degradation pathways and synthetic byproducts. researchgate.netnih.govnih.gov

Impurity Name Typical Analytical Technique Key Characterization Data
Canrenone (Spironolactone Impurity F)HPLC, UPLC-MS/MSRetention time relative to Spironolactone, specific mass-to-charge ratio (m/z). ijpsr.compharmaffiliates.com
Spironolactone EP Impurity AHPLC, LC-MSMolecular weight and fragmentation pattern confirmation. ijpsr.com
Spironolactone EP Impurity DHPLC, LC-MSStructural confirmation via spectrometric analysis. pharmaffiliates.com
7α-thio-spironolactoneHPLC, NMRSpectroscopic data confirming the thio-lactone structure. researchgate.net
3-(3-oxo-7α-acetylthio-6β,17β-dihydroxy-4-androsten-17α-yl) propionic acid γ-lactoneChromatographic isolation, Spectrometric analysisElucidation of the dihydroxy-steroid structure. researchgate.netnih.gov

Future Research Trajectories and Novel Applications of Deuterated Spironolactone

Exploration of Advanced Spectroscopic and Structural Elucidation Techniques

The unique spectroscopic signature of Spironolactone-d7, conferred by the presence of deuterium (B1214612), facilitates its analysis through advanced spectroscopic and structural elucidation techniques. These methods provide a deeper understanding of its molecular behavior and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of Spironolactone (B1682167) and its deuterated analogues. Advanced 2D NMR techniques, such as ROESY (Rotating Frame Overhauser Enhancement Spectroscopy), have been instrumental in verifying the position of the spironolactone molecule within complex structures, such as cyclodextrin (B1172386) inclusion compounds researchgate.net. For Spironolactone-d7, deuterium NMR (²H NMR) can offer specific insights into the mobility and environment of the deuterated positions within the molecule, providing a level of detail not achievable with standard proton NMR.

Mass spectrometry (MS) presents both challenges and opportunities for the analysis of spironolactone and its deuterated forms. A significant challenge in the mass spectrometric analysis of spironolactone is its propensity for in-source fragmentation during electrospray ionization, which can complicate quantification and structural analysis nih.govbohrium.comresearchgate.net. However, derivatization techniques using reagents like Girard's Reagent P have been shown to overcome these limitations by improving the ionization efficiency and eliminating in-source fragmentation, leading to a clear mass spectral signal nih.govbohrium.comresearchgate.net. High-resolution mass spectrometry (HRMS) is crucial for the accurate mass determination of Spironolactone-d7 and its metabolites, confirming their elemental composition bohrium.comresearchgate.net.

Other spectroscopic methods, such as UV-Visible spectrophotometry, are routinely used for the quantitative analysis of spironolactone in various formulations nih.govmjhs.mdscielo.br. The validation of these methods according to regulatory guidelines ensures their accuracy, precision, and robustness for routine analysis mjhs.md.

Table 1: Spectroscopic Data for Spironolactone Analysis

TechniqueApplicationKey Findings
2D NMR (ROESY) Structural elucidation of spironolactone inclusion complexes.Verified the positioning of the spironolactone molecule within the cyclodextrin cavity researchgate.net.
Mass Spectrometry with Derivatization Overcoming in-source fragmentation and improving signal intensity.Girard's Reagent P derivatization eliminates in-source fragmentation of spironolactone nih.govbohrium.comresearchgate.net.
UV-Visible Spectrophotometry Quantitative analysis in pharmaceutical formulations.A validated method for the routine analysis of spironolactone nih.govmjhs.mdscielo.br.

Integration into Systems Biology and Metabolomics Research

Deuterated compounds like Spironolactone-d7 are invaluable tools in the fields of systems biology and metabolomics. They serve as stable isotope tracers, enabling researchers to track the metabolic fate of the parent drug and its metabolites within complex biological systems aquigenbio.com.

In metabolomics studies, Spironolactone-d7 can be introduced into a biological system, and its metabolic products can be identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) mdpi.com. This allows for a detailed understanding of the biotransformation pathways of spironolactone, helping to identify novel metabolites and understand the rate and mechanisms of its breakdown aquigenbio.com. Such information is critical for predicting drug efficacy, toxicity, and potential drug-drug interactions aquigenbio.com. A metabolomics study on the effects of spironolactone in fathead minnows demonstrated its utility in understanding the broader biological impacts of the drug, linking changes in endogenous metabolites to reproductive endpoints researchgate.net.

The use of deuterated standards in metabolomics is essential for accurate quantification of metabolites. By using Spironolactone-d7 as an internal standard, researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results nih.gov. This approach is crucial for obtaining a holistic picture of in-vivo metabolic phenotypes and has significant potential in clinical applications and the development of personalized medicine nih.gov.

Investigation of Isotopic Effects on Chemical Reactivity and Stability

The replacement of hydrogen with deuterium can significantly influence the chemical reactivity and stability of a molecule, a phenomenon known as the kinetic isotope effect (KIE) ebsco.comlibretexts.org. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break libretexts.org. This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, which is a common step in drug metabolism mediated by enzymes like cytochrome P450 nih.govnih.gov.

For Spironolactone-d7, this isotopic effect can lead to a reduced rate of metabolism, potentially increasing its biological half-life and altering its pharmacokinetic profile nih.govjuniperpublishers.com. This can result in improved metabolic stability and potentially a more favorable safety profile by reducing the formation of reactive or toxic metabolites nih.govnih.govjuniperpublishers.com. The investigation of these isotopic effects is a key area of research in drug development, as it offers a strategy to optimize the properties of existing drugs nih.gov.

The chemical stability of spironolactone has been studied in various formulations, with findings indicating that it can remain stable for extended periods under appropriate storage conditions ub.edunih.gov. The introduction of deuterium in Spironolactone-d7 is not expected to negatively impact its inherent chemical stability and may even enhance it in certain degradation pathways.

Table 2: Impact of Deuteration on Drug Properties

PropertyEffect of DeuterationRationale
Metabolic Rate Can be decreasedThe stronger C-D bond is harder to break in enzymatic reactions libretexts.org.
Biological Half-life Can be increasedA slower metabolic rate leads to a longer presence in the body juniperpublishers.com.
Toxicity Profile Can be improvedReduced formation of potentially toxic metabolites nih.govnih.gov.

Development of New Research Tools and Probes

Spironolactone-d7 serves as a valuable research tool and molecular probe for a variety of in vitro and in vivo studies elsevierpure.comgabarx.com. Its use as a tracer allows for the detailed investigation of drug absorption, distribution, metabolism, and excretion (ADME) properties. By tracking the deuterated molecule, scientists can gain a clearer understanding of how spironolactone behaves in the body.

The development of deuterated metabolic probes is a growing area of research. These probes, when used in conjunction with advanced imaging techniques, can provide spatial and temporal information about metabolic processes at the cellular and subcellular level spectroscopyonline.com. While specific applications of Spironolactone-d7 in this context are still emerging, the principles behind using deuterated molecules as imaging agents are well-established.

Furthermore, deuterated compounds are essential for conducting more accurate pharmacokinetic analyses aquigenbio.com. By using Spironolactone-d7 as a tracer, researchers can precisely measure key pharmacokinetic parameters such as bioavailability and tissue accumulation, which is crucial for optimizing dosing regimens and improving drug safety aquigenbio.com. The insights gained from such studies are invaluable for the development of new and improved therapeutic strategies.

Q & A

Q. How can Spironolactone-d7 (Major) be distinguished from its non-deuterated counterpart in pharmacological studies?

Spironolactone-d7 (Major) is isotopically labeled with seven deuterium atoms, primarily at the 7α-thiomethyl position. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy are critical for differentiation. For example, LC-MS can detect the mass shift (+7 Da) caused by deuterium substitution, while NMR spectra will show distinct splitting patterns due to isotopic effects . Ensure baseline separation during chromatography to avoid co-elution with non-deuterated impurities .

Q. What are the recommended protocols for quantifying Spironolactone-d7 (Major) in biological matrices?

Use HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) or HPLC-ELSD (Evaporative Light Scattering Detection) for quantification. Calibrate with a deuterated internal standard (e.g., Flutamide-d7) to correct for matrix effects. A validated method should achieve a linear range of 0.1–100 µg/mL, with recovery rates >90% in plasma or tissue homogenates . Include quality controls at low, medium, and high concentrations to ensure reproducibility .

Q. Which cell lines are suitable for studying the androgen receptor (AR) inhibition activity of Spironolactone-d7 (Major)?

Preclinical studies often use NCI-H1650 (human lung bronchial carcinoma cells) or NCI-N87 (human gastric adenocarcinoma cells) due to their high AR expression. Maintain cells in RPMI-1640 medium supplemented with 10% FBS. For dose-response assays, a range of 1–100 µM Spironolactone-d7 is typical, with viability assessed via MTT assays after 48-hour exposure .

Advanced Research Questions

Q. How does the deuterium labeling in Spironolactone-d7 (Major) influence its metabolic stability compared to Spironolactone?

Deuterium substitution at the 7α-thiomethyl position reduces cytochrome P450 (CYP3A4)-mediated oxidation , prolonging the compound’s half-life. In vitro studies using human liver microsomes show a 2.3-fold increase in t₁/₂ for Spironolactone-d7 compared to the non-deuterated form. Monitor metabolites via UPLC-QTOF-MS to confirm reduced oxidative degradation pathways .

Q. What experimental strategies can resolve contradictions in Spironolactone-d7’s dual role as an AR antagonist and mineralocorticoid receptor (MR) modulator?

Use receptor-specific knockdown models (e.g., siRNA targeting AR or MR) to isolate pathways. For example, in AR-knockdown NCI-H1650 cells, Spironolactone-d7 retains MR antagonism, evidenced by reduced aldosterone-induced sodium retention. Pair these findings with radioligand binding assays to quantify receptor affinity (Ki values) and confirm selectivity .

Q. How can isotopic purity of Spironolactone-d7 (Major) be validated to ensure reliability in tracer studies?

Perform isotopic enrichment analysis using high-resolution mass spectrometry (HRMS) . The deuterium incorporation rate should exceed 99% at the labeled positions. For batch-to-batch consistency, include Fourier-transform infrared spectroscopy (FTIR) to verify structural integrity and absence of non-deuterated contaminants .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of Spironolactone-d7 in preclinical models?

Follow NIH guidelines for preclinical data reporting. Use nonlinear regression models (e.g., log[inhibitor] vs. response curves) to calculate IC50 values. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Report p-values with Bonferroni correction for multiple comparisons .

Methodological Considerations

  • Sample Size Determination : For in vitro studies, a minimum of n = 3 biological replicates per group is standard. In vivo experiments should use ≥8 animals per cohort to achieve 80% statistical power .
  • Data Presentation : Include Supplementary Tables detailing raw data (e.g., exact p-values, confidence intervals) and Supplementary Figures showing full Western blot membranes or chromatograms to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.